Head-to-Head Internal Stress Control: OPX + Polyallylamine vs. SPS + MPS Conventional Baths
In a controlled electroplating study using identical base bath composition (160 g/L CuSO₄, 150 g/L H₂SO₄, 60 ppm Cl⁻), a formulation containing 175 ppm OPX + 1.25 ppm branched polyallylamine (Bath 1) produced copper deposits with an internal stress of 838 psi (initial) that remained essentially unchanged at 837 psi after 2-day aging. In contrast, a conventional bath containing 4 ppm SPS + 6 ppm MPS without OPX (Bath 2) yielded deposits with lower initial stress (211 psi) but this increased by 42% to 299 psi after aging [1]. A second comparator bath containing only MPS accelerator (Bath 3) exhibited severe internal stress of 1156 psi (initial) that escalated by 50% to 1734 psi after aging [1]. This demonstrates that OPX in combination with polyallylamine provides the only formulation among those tested that delivers both low absolute stress and exceptional stress stability upon room-temperature aging [1].
| Evidence Dimension | Internal tensile stress (initial vs. post-aging) of 5 μm copper deposits on flexible Cu/Be alloy foil |
|---|---|
| Target Compound Data | OPX 175 ppm + polyallylamine 1.25 ppm (Bath 1): 838 psi initial / 837 psi after 2-day aging (Δ = –1 psi, 0.1% change) |
| Comparator Or Baseline | Comparator A (Bath 2, SPS 4 ppm + MPS 6 ppm): 211 psi initial / 299 psi aged (Δ = +88 psi, +42%); Comparator B (Bath 3, MPS 6 ppm only): 1156 psi initial / 1734 psi aged (Δ = +578 psi, +50%) |
| Quantified Difference | OPX Bath 1 vs. Bath 2: 0.1% stress drift vs. 42% drift; vs. Bath 3: 0.1% drift vs. 50% drift; absolute stress of Bath 1 (838 psi) is 73% lower than Bath 3 (1156 psi) |
| Conditions | Haring cell, 2 ASD (A/dm²) current density, room temperature, 5 μm deposit thickness on Cu/Be alloy foil; stress measured via deposit stress analyzer (S = U/3T×K equation); aging at ambient temperature for 2 days |
Why This Matters
For procurement decisions in flexible circuit board and semiconductor packaging electroplating, the 0.1% post-aging stress drift of OPX formulations directly translates to reduced substrate warpage, improved dimensional stability, and higher manufacturing yield compared to SPS/MPS baths that exhibit 42–50% stress escalation.
- [1] Rohm and Haas Electronic Materials, 'Acid Copper Electroplating Bath and Method for Electroplating Low Internal Stress and Good Ductility Copper Deposits,' U.S. Patent Application US20170067173 A1, Examples 2–4, Tables 1, published March 9, 2017. View Source
